(2-(4-Fluorophenyl)oxazol-4-yl)methanol
Description
(2-(4-Fluorophenyl)oxazol-4-yl)methanol is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₀H₈FNO₂ (MW: 193.18 g/mol). The fluorine atom enhances metabolic stability and modulates electronic properties, while the hydroxymethyl group offers a site for further functionalization .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOXJDSKFBARHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288880 | |
| Record name | 2-(4-Fluorophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-80-3 | |
| Record name | 2-(4-Fluorophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)oxazol-4-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with an appropriate oxazole precursor under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for (2-(4-Fluorophenyl)oxazol-4-yl)methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are typically employed.
Major Products
Oxidation: Formation of 2-(4-fluorophenyl)oxazole-4-carboxylic acid.
Reduction: Formation of 2-(4-fluorophenyl)oxazolidine.
Substitution: Formation of 2-(4-methoxyphenyl)oxazol-4-yl)methanol.
Scientific Research Applications
(2-(4-Fluorophenyl)oxazol-4-yl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the fluorophenyl group contribute to its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key analogs of (2-(4-Fluorophenyl)oxazol-4-yl)methanol, differing in substituents on the phenyl ring or oxazole core:
Notes:
- Halogen substituents (F, Cl, Br) increase molecular weight and influence lipophilicity, with bromine contributing the most (MW 254.08 g/mol) .
- Electron-donating groups (e.g., -OCH₃) reduce oxidative instability compared to electron-withdrawing groups (e.g., -NO₂) .
Key Research Findings
Fluorine vs. Methoxy : The 4-fluorophenyl analog exhibits higher metabolic stability in vivo compared to the 4-methoxyphenyl variant, attributed to fluorine’s resistance to oxidative enzymes .
Bromine Utility : The bromo analog (CAS 36841-48-2) demonstrates superior cross-coupling reactivity in Pd-catalyzed reactions, enabling rapid diversification .
Safety Profiles : Chloro and nitro analogs require more stringent handling protocols than fluorine- or methoxy-substituted compounds due to higher toxicity risks .
Biological Activity
(2-(4-Fluorophenyl)oxazol-4-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2-(4-Fluorophenyl)oxazol-4-yl)methanol is C10H8FNO2, with a molecular weight of 195.18 g/mol. The structure features an oxazole ring substituted with a fluorophenyl group, which may influence its pharmacological properties through interactions with biological targets.
The biological activity of (2-(4-Fluorophenyl)oxazol-4-yl)methanol is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole moiety is known for its role in modulating enzyme activity, particularly in pathways related to inflammation and pain.
Antimicrobial Activity
Research has suggested that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various bacterial strains, indicating potential use as antimicrobial agents .
Analgesic and Anti-inflammatory Effects
A series of studies have explored the analgesic properties of oxazole derivatives. In particular, compounds similar to (2-(4-Fluorophenyl)oxazol-4-yl)methanol have been evaluated for their efficacy in pain models such as the writhing test and hot plate test. These studies indicate that certain oxazole derivatives can effectively reduce pain sensation, potentially through inhibition of cyclooxygenase (COX) enzymes .
Study on Analgesic Activity
In a study assessing the analgesic activity of oxazol derivatives, researchers synthesized several compounds and evaluated their effects on pain-related pathways. The results indicated that some compounds exhibited IC50 values lower than that of standard analgesics like celecoxib, suggesting superior efficacy in inhibiting COX-2 enzyme activity .
Toxicity Assessment
Acute toxicity studies conducted on similar oxazole compounds revealed low toxicity profiles. Histopathological examinations showed no significant adverse effects on vital organs in animal models, supporting the safety profile of these compounds for further development .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
